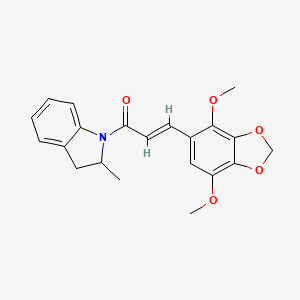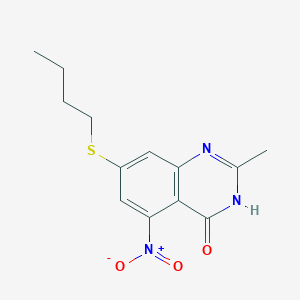
N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide is a complex organic compound that belongs to the class of dihydrophenanthridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide typically involves the cyclization of aryl amines onto N-tethered arynes under mild conditions. A novel o-silylaryl triflate precursor has been developed to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclization . Another method involves palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C−H bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridin-6(5H)-one under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the benzyl group.
Common Reagents and Conditions
Oxidation: Air or oxygen can be used as oxidizing agents under controlled conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Phenanthridin-6(5H)-one.
Reduction: Reduced forms of the original compound with modified functional groups.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases
Industry: Utilized in the development of functional materials due to its high charge mobility.
Mechanism of Action
The mechanism of action of N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the replication of certain viruses by interacting with viral proteins . In cancer cells, it may induce apoptosis by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Phenanthridin-6(5H)-one: A closely related compound formed by the oxidation of N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide.
5,6-Dihydrophenanthridines: A broader class of compounds with similar polycyclic structures.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its potential therapeutic applications .
Properties
Molecular Formula |
C20H16N2O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-benzyl-6-oxo-5H-phenanthridine-2-sulfonamide |
InChI |
InChI=1S/C20H16N2O3S/c23-20-17-9-5-4-8-16(17)18-12-15(10-11-19(18)22-20)26(24,25)21-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23) |
InChI Key |
MRECIWSCIPGPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11480792.png)
![3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one](/img/structure/B11480803.png)

![3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480818.png)
![1-[3-(dimethylamino)propyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11480821.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480828.png)
![3-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B11480836.png)
![3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11480845.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine](/img/structure/B11480847.png)

![3-(4-Fluorophenyl)-7-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480850.png)

![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-](/img/structure/B11480866.png)
![ethyl (2E)-3-[(1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11480876.png)
